molecular formula C22H18BrN3O3 B12010126 2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-bromophenyl)-2-oxoacetamide CAS No. 767306-45-6

2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-bromophenyl)-2-oxoacetamide

Cat. No.: B12010126
CAS No.: 767306-45-6
M. Wt: 452.3 g/mol
InChI Key: QTXJZWGLAADOHF-ZVHZXABRSA-N
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Description

2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-bromophenyl)-2-oxoacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzyloxy group, a benzylidene hydrazino moiety, and a bromophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-bromophenyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 3-(benzyloxy)benzaldehyde with hydrazine hydrate to form the benzylidene hydrazine intermediate. This intermediate is then reacted with 4-bromophenyl isocyanate to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-bromophenyl)-2-oxoacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in the replacement of the bromophenyl group with other functional groups.

Scientific Research Applications

2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-bromophenyl)-2-oxoacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-bromophenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-methylbenzoate
  • Other benzylidene hydrazino derivatives

Uniqueness

2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-bromophenyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

767306-45-6

Molecular Formula

C22H18BrN3O3

Molecular Weight

452.3 g/mol

IUPAC Name

N-(4-bromophenyl)-N'-[(E)-(3-phenylmethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C22H18BrN3O3/c23-18-9-11-19(12-10-18)25-21(27)22(28)26-24-14-17-7-4-8-20(13-17)29-15-16-5-2-1-3-6-16/h1-14H,15H2,(H,25,27)(H,26,28)/b24-14+

InChI Key

QTXJZWGLAADOHF-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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